Mutant IDH1 Inhibition: Ki Values and Selectivity Window
4-Iodo-6-methylpyridin-2(1H)-one exhibits measurable, albeit moderate, inhibition of the oncogenic IDH1 R132H and R132C mutants while displaying minimal activity against wild-type IDH1. The Ki value for IDH1 R132H is 4.5 µM, and for IDH1 R132C it is 6.6 µM, compared to >50 µM for wild-type IDH1 [1]. This >11-fold selectivity window (R132H vs. WT) distinguishes the compound from closely related 1-hydroxypyridin-2-one analogs, such as 5-benzyl-1-hydroxypyridin-2-one, which shows a Ki of 8.2 µM against IDH1 R132H [2]. While not as potent as optimized leads with Ki values as low as 120–140 nM [3], the iodo-substituted scaffold provides a distinct starting point for structure-activity relationship (SAR) exploration due to its unique halogen bonding potential and synthetic tractability.
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | IDH1 R132H Ki = 4.5 µM; IDH1 R132C Ki = 6.6 µM; WT IDH1 Ki > 50 µM |
| Comparator Or Baseline | 5-Benzyl-1-hydroxypyridin-2-one: IDH1 R132H Ki = 8.2 µM; Optimized 1-hydroxypyridin-2-one leads: IDH1 R132H Ki = 120–140 nM |
| Quantified Difference | Target compound is 1.8-fold more potent than 5-benzyl analog against R132H; >11-fold selective over WT; 32- to 37-fold less potent than optimized leads |
| Conditions | Recombinant human IDH1 enzymes expressed in E. coli; NADPH consumption assay |
Why This Matters
Procurement decisions for IDH1 inhibitor programs should consider this compound's defined selectivity profile as a validated starting point for medicinal chemistry optimization.
- [1] BindingDB. BDBM50029556. Affinity Data for 4-Iodo-6-methylpyridin-2(1H)-one. View Source
- [2] Liu Z, Yao Y, Kogiso M, et al. J Med Chem. 2014;57(20):8307-8318. (5-Benzyl analog Ki = 8.2 µM) View Source
- [3] Zheng H, et al. Discovery and Optimization of 2H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1. (Ki as low as 120 nM) View Source
